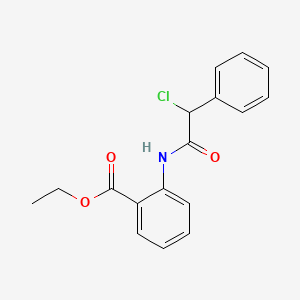

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate is a chemical compound that is related to various synthesized benzoate derivatives. These derivatives have been studied for their potential applications in different fields, such as medicinal chemistry and materials science. The compound itself is not directly mentioned in the provided papers, but the related compounds provide insight into the chemical behavior and properties that could be expected from Ethyl 2-(2-chloro-2-phenylacetamido)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the desired product is obtained. For example, the synthesis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate involves a one-pot synthesis approach characterized by FT-IR and NMR spectroscopy . Similarly, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leads to the formation of quinolin-2(1H)-one derivatives, showcasing the reactivity of chloro and amino functional groups in these molecules . These methods could potentially be adapted for the synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography, revealing details about intramolecular and intermolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of Ethyl 2-(2-chloro-2-phenylacetamido)benzoate and to understand its stereochemistry and conformational preferences.

Chemical Reactions Analysis

The reactivity of benzoate derivatives is influenced by the substituents on the benzene ring and the ester group. For example, the novel anti-juvenile hormone agent Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate shows biological activity due to its specific functional groups . The presence of a chloro and phenylacetamido group in Ethyl 2-(2-chloro-2-phenylacetamido)benzoate suggests that it could participate in nucleophilic substitution reactions or act as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers do not directly discuss these properties for Ethyl 2-(2-chloro-2-phenylacetamido)benzoate, but studies on similar compounds, like the synthesis of ethyl cyanoethylphenylacetate, provide insights into the behavior of ethyl benzoate derivatives under various conditions . The properties of Ethyl 2-(2-chloro-2-phenylacetamido)benzoate could be inferred from these related compounds and experimentally determined using standard analytical techniques.

Aplicaciones Científicas De Investigación

Environmental Impact and Behavior

- Parabens, structurally related to Ethyl 2-(2-chloro-2-phenylacetamido)benzoate, are used in a variety of products and have been studied for their behavior and fate in aquatic environments. These compounds, including ethyl parabens, can act as weak endocrine disrupters. Despite treatments that effectively eliminate them from wastewater, they are ubiquitously present in surface water and sediments, raising concerns about their continuous introduction into the environment and the stability and persistence of their halogenated by-products (Haman et al., 2015).

Analytical and Biochemical Aspects

- Compounds with a similar structure, such as ethyl tertiary-butyl ether (ETBE), have been examined for their toxicological profile. ETBE is used in gasoline to reduce emissions and avoid the use of organo-lead compounds. It's known for its rapid metabolism and low toxicity, but it does have effects on the kidney and liver of rodents, raising questions about its safety and the potential for human exposure (Mcgregor, 2007).

- Methyl-2-formyl benzoate, another structurally related compound, is a versatile substrate in organic synthesis and is known for its range of pharmacological activities, highlighting the potential for Ethyl 2-(2-chloro-2-phenylacetamido)benzoate to serve as a significant structure in the synthesis of bioactive molecules (Farooq & Ngaini, 2019).

Antioxidant and Neuroprotective Actions

- A review focusing on ethyl ferulate, a compound with antioxidant and neuroprotective activities, underscores the potential of such compounds in the nutraceutical and pharmaceutical industry. The study involved technological and scientific prospecting, revealing its underutilized potential despite known pharmacological activities (Cunha et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-[(2-chloro-2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-10-6-7-11-14(13)19-16(20)15(18)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUWPNNQHSDXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)